6-Methyl 3-propyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Overview
Description
“6-Methyl 3-propyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate” is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-Methyl 3-propyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate” can be achieved through multi-step organic synthesis. The key steps may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Functional group modifications: Introduction of the methyl, propyl, hydroxy, and methoxy groups can be done through various organic reactions such as alkylation, hydroxylation, and methylation.
Esterification: The carboxylate groups can be introduced through esterification reactions using appropriate alcohols and acid catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalyst selection: Using efficient catalysts to speed up the reactions and improve yield.
Reaction conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Halogenated or nitrated derivatives.
Scientific Research Applications
This compound may have several scientific research applications, including:
Pharmaceuticals: Potential use as a drug candidate due to its quinoline core, which is known for antimicrobial, antimalarial, and anticancer properties.
Biological studies: Investigating its effects on various biological pathways and its potential as a biochemical probe.
Material science: Exploring its use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives exert their effects by:
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Enzyme inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor binding: Binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial drug with a quinoline core.
Chloroquine: Another antimalarial drug with a similar structure.
Camptothecin: A quinoline alkaloid with anticancer properties.
Uniqueness
The unique combination of functional groups in “6-Methyl 3-propyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate” may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-O-methyl 3-O-propyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO7/c1-6-9-32-24(29)19-13(3)25-15-10-12(2)18(23(28)31-5)22(27)21(15)20(19)14-7-8-17(30-4)16(26)11-14/h7-8,11-12,18,20,25-26H,6,9-10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYOFWFVLMKEEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OC)O)C(=O)C(C(C2)C)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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